Calcium chlorite

Description

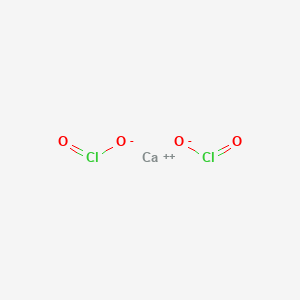

Structure

2D Structure

Properties

CAS No. |

14674-72-7 |

|---|---|

Molecular Formula |

Ca(ClO2)2 CaCl2O4 |

Molecular Weight |

174.98 g/mol |

IUPAC Name |

calcium;dichlorite |

InChI |

InChI=1S/Ca.2ClHO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |

InChI Key |

QXIKMJLSPJFYOI-UHFFFAOYSA-L |

SMILES |

[O-]Cl=O.[O-]Cl=O.[Ca+2] |

Canonical SMILES |

[O-]Cl=O.[O-]Cl=O.[Ca+2] |

Other CAS No. |

14674-72-7 |

physical_description |

Calcium chlorite appears as white granular solid. Prolonged exposure to fire or heat may result in an explosion and the rupturing of the containers. |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies of Calcium Chlorite

Established Synthetic Pathways for Calcium Chlorite (B76162)

The production of calcium chlorite is grounded in fundamental chemical principles, involving specific reactants and controlled conditions to achieve the desired compound.

Synthesis Routes Involving Calcium Oxide and Chlorine Gas

A primary and established method for the synthesis of this compound involves the reaction of calcium oxide (CaO) with chlorine gas (Cl₂). imarcgroup.com This process is a cornerstone of its industrial production. While the direct reaction is complex, it generally proceeds by passing chlorine gas through a solution or slurry containing a calcium salt.

A more refined and common industrial pathway involves the reaction of chlorine dioxide (ClO₂) with a calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂). Chlorine dioxide itself can be generated from the reduction of sodium chlorate (B79027), and its subsequent reaction with calcium hydroxide yields this compound. The fundamental reaction can be represented as:

2 ClO₂ + Ca(OH)₂ → Ca(ClO₂)₂ + 2 H₂O

This method allows for more precise control over the formation of the chlorite anion (ClO₂⁻) and is often preferred for producing a purer product.

Investigation of Precursor Reactant Selection and Stoichiometry

The selection of precursor reactants is critical to the efficiency and viability of this compound synthesis. The primary reactants are a calcium source and a chlorine-containing agent capable of forming the chlorite ion.

Calcium Source: The most common calcium precursors are calcium oxide (CaO) and calcium hydroxide (Ca(OH)₂), also known as slaked lime. synopsischemitech.com Calcium oxide is produced by heating limestone and is a cost-effective choice. wikipedia.org Calcium hydroxide is formed by reacting calcium oxide with water. wikipedia.org

Chlorine Source: While chlorine gas is a basic raw material, the direct use of chlorine dioxide (ClO₂) is often favored for producing chlorites. imarcgroup.com Chlorine dioxide is a more targeted oxidizing agent for this synthesis. wikipedia.org

Alternative Pathway: Another potential synthesis route involves a double displacement reaction, for example, reacting calcium chloride (CaCl₂) with sodium chlorite (NaClO₂).

CaCl₂ + 2 NaClO₂ → Ca(ClO₂)₂ + 2 NaCl

The stoichiometry of these reactions is precise. For the chlorine dioxide pathway, two moles of chlorine dioxide are required for every mole of calcium hydroxide to ensure the complete conversion to this compound. Careful control of the reactant ratios is essential to maximize yield and minimize the formation of impurities like calcium chloride or calcium chlorate.

Advanced Manufacturing Processes and Process Optimization

The chemical industry continuously seeks to improve production methods. For this compound, this involves adopting new technologies and optimizing processes to enhance efficiency, maximize yield, and promote sustainability. imarcgroup.com

Technological Advancements for Enhanced Production Efficiency

Continual advancements in manufacturing technologies have made the production of this compound more efficient and cost-effective. imarcgroup.comopenpr.com These advancements are multifaceted and impact various stages of production:

Reactor Design: Modern plants utilize advanced reactor designs that ensure optimal mixing and heat transfer, which are crucial for controlling the reaction kinetics.

Automation and Control: State-of-the-art facilities implement sophisticated process control systems. These systems monitor variables like temperature, pressure, pH, and reactant concentrations in real-time, allowing for precise adjustments to maintain optimal reaction conditions.

Product Formulation: Technological innovations have led to improved product forms, such as stable granular or tablet formulations, which are easier and safer to handle and transport. globenewswire.comcredenceresearch.com

Yield Maximization and Reaction Kinetic Control in Industrial Synthesis

Maximizing product yield while minimizing waste is a primary goal in industrial synthesis. This is achieved through meticulous control over reaction kinetics. Key parameters that are manipulated include:

Temperature and Pressure: Chemical reactions are sensitive to temperature and pressure. Extensive research is conducted to identify the optimal ranges that favor the formation of this compound over side products.

Catalysts: While specific catalysts for this compound synthesis are often proprietary, the use of catalysts in chemical manufacturing is a common strategy to increase the reaction rate and improve selectivity, thereby enhancing yield.

Separation and Purification: Post-reaction, advanced separation techniques are employed to isolate the this compound from byproducts and unreacted precursors. Techniques like crystallization and filtration are optimized to maximize the recovery of the final product.

Energy Efficiency and Sustainable Practices in this compound Manufacturing

In response to growing environmental consciousness, the chemical industry is placing a strong emphasis on sustainability. imarcgroup.com

Energy Consumption: Manufacturers are investing in technologies to improve energy efficiency. imarcgroup.com This includes using heat exchangers to recover and reuse heat generated during the exothermic reaction processes and implementing energy-efficient equipment. In related chlor-alkali processes, advancements like zero-gap cell configurations have significantly reduced electrical energy consumption. acs.orgmit.edu

Waste Reduction and Byproduct Recycling: A key aspect of sustainable manufacturing is the implementation of closed-loop systems and the recycling of byproducts. imarcgroup.com For instance, byproducts from one reaction can potentially be used as raw materials in other processes within the same facility, embodying the principles of a circular economy. ercros.es

Adherence to Environmental Standards: Manufacturers operate under stringent environmental regulations that mandate lower emissions and higher efficiency standards. imarcgroup.com This drives the adoption of cleaner technologies and greener production methods. The use of renewable energy sources, such as solar and wind power, is also an increasing trend to reduce the carbon footprint of manufacturing facilities. imarcgroup.comannexechem.com

Compound Information Table

Byproduct Formation and Waste Stream Management in Production

The industrial production of this compound, while targeted at creating a specific chemical entity, invariably leads to the formation of byproducts and the generation of a waste stream. The composition of these byproducts is intrinsically linked to the synthesis route employed, the purity of the reactants, and the reaction conditions. Effective management of the resultant waste stream is crucial for environmental compliance and process efficiency.

The synthesis of chlorites often involves chlorine dioxide as a key precursor. The generation method and purity of this chlorine dioxide gas significantly influence the types and quantities of byproducts. canada.ca When chlorine dioxide is used, its reaction with a calcium source, such as calcium hydroxide, is the primary pathway to this compound. However, side reactions and the inherent chemistry of chlorine-oxygen species lead to the formation of several unintended compounds.

The principal byproducts in this compound manufacturing are typically calcium chlorate and calcium chloride. The formation of chlorate is a common issue in processes involving chlorite, as chlorite ions can be oxidized to chlorate. canada.canih.gov The waste stream is therefore primarily an aqueous solution, or mother liquor, containing these byproduct salts, along with any unreacted starting materials.

Management of this waste stream involves several strategies aimed at minimizing environmental impact and recovering valuable materials. Modern chemical manufacturing increasingly adopts eco-friendly and sustainable practices, such as closed-loop systems to recycle byproducts and improve energy efficiency. imarcgroup.com Treatment of the final effluent is essential to remove or reduce the concentration of residual chlorites, chlorates, and other compounds before discharge to prevent contamination of water bodies. palintest.comchemtradeasia.sg

Key Byproducts in this compound Synthesis

| Byproduct Name | Chemical Formula | Formation Pathway |

| Calcium Chlorate | Ca(ClO₃)₂ | Oxidation of chlorite ions; disproportionation reactions of chlorine dioxide or chlorite. canada.ca |

| Calcium Chloride | CaCl₂ | Present as an impurity in reactants or formed during the generation of chlorine dioxide precursor. enochem.com.cnchemicalbook.com |

| Unreacted Reagents | Ca(OH)₂, ClO₂ | Incomplete reaction during the synthesis process. enochem.com.cn |

Chemical Reactivity and Mechanistic Studies of Calcium Chlorite

Decomposition Pathways and Kinetics of Calcium Chlorite (B76162)

The decomposition of the chlorite ion can proceed through various pathways, heavily influenced by factors such as heat, pH, and the presence of catalysts or inhibitors.

The thermal stability of chlorite compounds is a critical aspect of their chemistry. Anhydrous sodium chlorite, a compound closely related to calcium chlorite, is known to be hazardous as it can undergo explosive decomposition when subjected to sudden heating, breaking down into chloride and chlorate (B79027). google.com The decomposition process for sodium chlorite generally begins at temperatures between 180-200°C. nih.gov

In aqueous solutions, the decomposition of sodium chlorite over a pH range of 1.6 to 5.95 and temperatures from 40°C to 80°C yields a mixture of products, including chlorine dioxide (ClO₂), sodium chlorate (NaClO₃), oxygen (O₂), and sodium chloride (NaCl). researchgate.net The thermal decomposition of sodium chlorate itself, which can be a product of chlorite decomposition, occurs at temperatures above 300°C, ultimately yielding oxygen gas and sodium chloride. angelfire.com It is proposed that sodium chlorite can be an intermediate in this process. angelfire.com

The decomposition of hypochlorite (B82951), which can form chlorite as an intermediate, follows a mechanism involving a slow bimolecular reaction to produce chlorite and chloride, which is then followed by a more rapid reaction of the chlorite with more hypochlorite to form chlorate and chloride. cdnsciencepub.com

The rate at which the chlorite anion decomposes is significantly affected by the chemical environment.

pH: The decomposition of chlorite is highly pH-dependent. In acidic solutions, the decomposition rate increases. Studies on acidic sodium chlorite have shown the reaction to be first order with respect to both the chlorite and the acid concentration. researchgate.net The oxidation of various substrates by chlorite also shows a dependence on acidity, with some reactions proceeding through both acid-dependent and acid-independent pathways. scholarsresearchlibrary.comresearchgate.net

Temperature: Higher temperatures generally accelerate the decomposition of chlorite. For instance, the decomposition of sodium chlorite in solution occurs over a temperature range of 40°C to 80°C. researchgate.net In the absence of chloramines, chlorite is reported to be stable in typical water distribution systems at temperatures between 15°C and 35°C and a pH of 7–9.

Ionic Strength: The ionic strength of the solution can also modulate the decomposition rate. In the oxidation of certain organic dyes by chlorite, the rate constant was observed to decrease with an increase in ionic strength, indicating a negative salt effect. scholarsresearchlibrary.com Conversely, the decomposition of sodium hypochlorite, which involves a chlorite intermediate, is strongly influenced by ionic strength; the rate increases significantly at high ionic strengths. cdnsciencepub.com

The decomposition of chlorite can be either accelerated by catalysts or slowed by inhibitors.

Water-soluble iron salts, such as ferric or ferrous salts, can catalyze the decomposition of sodium chlorite in acidic solutions. atamanchemicals.com This catalytic effect can be counteracted by the addition of non-ferrous salts of certain organic acids like oxalic, tartaric, or citric acid. atamanchemicals.com The oxidation of ethanol (B145695) by chlorite is also noted to be accelerated by the presence of H⁺ and Cl⁻ ions. researchgate.net

In biological systems, the enzyme chlorite dismutase, a heme-dependent protein, efficiently catalyzes the decomposition of chlorite into chloride and molecular oxygen. nih.gov The activity of this enzyme is pH-dependent, with an optimal pH of 5.0 for the enzyme from Cyanothece sp. PCC7425. nih.gov This enzymatic reaction can be inhibited. A transiently produced hypochlorite intermediate is believed to be responsible for the irreversible inhibition of chlorite dismutase, leading to the bleaching of the heme cofactor and oxidative damage to the protein. nih.gov This inhibition can be mitigated by the presence of hypochlorite scavengers. nih.gov The product chloride (Cl⁻) can also act as a mixed inhibitor for some chlorite dismutases.

Oxidation-Reduction Chemistry of the Chlorite Anion (ClO₂⁻)

The chlorite anion is a strong oxidizing agent and participates in a variety of redox reactions. Its chemistry is central to the applications of this compound.

The oxidizing strength of the chlorite anion is quantified by its standard redox potential. The reversible one-electron oxidation of the chlorite anion to chlorine dioxide is a key electrochemical reaction.

ClO₂ + e⁻ ↔ ClO₂⁻

The standard electrode potential (E°) for this redox couple has been reported as 0.954 V versus the Standard Hydrogen Electrode (SHE) and is notably pH-independent. acs.orgchemrxiv.orgchemrxiv.org Another source provides a tabulated normal potential of 0.936 V for the same reaction. google.com This potential makes the ClO₂/ClO₂⁻ couple a candidate for the positive electrode in aqueous rechargeable batteries. acs.orgchemrxiv.orgchemrxiv.org

Other relevant redox potentials involving chlorite have also been reported:

| Redox Couple | Standard Potential (E° vs. SHE) | Source |

|---|---|---|

| ClO₂⁻/Cl⁻ | 1.59 V | researchgate.net |

| ClO₂/Cl⁻ | 1.51 V | researchgate.net |

This compound, through its chlorite anion, can oxidize a wide range of substrates via different mechanisms.

In reactions with certain organic compounds, the mechanism can be complex. For the oxidation of cysteine, the chlorite ion oxidizes the substrate while being reduced to hypochlorous acid (HOCl), which then engages in further rapid reactions. nih.gov The kinetics of oxidation of some organic dyes by chlorite show a first-order dependence on the chlorite concentration. scholarsresearchlibrary.comresearchgate.net

A significant mechanistic pathway in chlorite oxidations is oxygen atom transfer (OAT) . For example, the oxidation of substrates by certain non-heme iron complexes in the presence of chlorite proceeds through an OAT mechanism, which results in the formation of chlorate (ClO₃⁻). acs.org

In the context of enzymatic catalysis by chlorite dismutase, a proposed mechanism for the conversion of chlorite to O₂ and Cl⁻ involves the initial transfer of an oxygen atom from chlorite to the ferric heme center of the enzyme. pnas.org This step forms a high-valent iron(IV)-oxo porphyrin radical cation intermediate (Compound I) and hypochlorite (OCl⁻). Subsequently, these two species are proposed to recombine within the active site to generate molecular oxygen and a chloride ion. pnas.org

Reactions with Environmental Contaminants and Biological Molecules

Detailed research findings specifically documenting the reactions of this compound with a wide range of environmental contaminants and biological molecules are sparse in publicly available literature. This compound (Ca(ClO₂)₂) is recognized as a strong oxidizing agent, and its reactivity is largely characterized by this property. nih.govchemicalbook.in Its interactions are often potent and can be hazardous.

When introduced to water, this compound decomposes to form calcium hydroxide (B78521) and chlorine dioxide, which is an explosive oxidizing gas. nih.govchemicalbook.innoaa.gov This decomposition reaction is a key factor in its interaction with aqueous environments.

Ca(ClO₂)₂ + H₂O → Ca(OH)₂ + 2ClO₂

Information from safety data indicates that this compound can react vigorously and sometimes explosively. For instance, it ignites upon contact with potassium thiocyanate. nih.govchemicalbook.innoaa.gov Its mixtures with finely divided organic or metallic substances are highly flammable and can be ignited by friction. chemicalbook.innoaa.gov The compound will accelerate the burning of combustible materials. nih.govnoaa.gov

In the context of decontamination, one study mentions the reaction of a thioster with a solution of this compound in an alkaline environment. researchgate.netpjoes.com This reaction proceeds through an initial phase creating an acidic ester and dialkyltaurine, which are then further oxidized. researchgate.net

Reactions with nitrogen-containing compounds are also noted. For example, its reaction with ammonia (B1221849) is known to produce ammonium (B1175870) chlorite, a shock-sensitive and explosive compound. nih.govchemicalbook.innoaa.gov

While patents describe the generation of chlorine dioxide from metal chlorites (including this compound as a potential source) for the treatment of biological tissues, they focus on the in-situ generation and application of chlorine dioxide rather than the direct application of this compound itself. google.comgoogle.com

It is important to distinguish this compound from the more commonly studied calcium hypochlorite (Ca(OCl)₂) and calcium chloride (CaCl₂), as data for these related compounds is often more extensive but not directly applicable.

Interactive Data Table: Known Reactions of this compound

| Reactant/Substance Category | Reaction Products/Observations | Research Findings/Context | Citation(s) |

| Water | Calcium hydroxide, Chlorine dioxide | Decomposition reaction; products include an explosive gas. | nih.govchemicalbook.innoaa.gov |

| Potassium Thiocyanate | Ignition on contact | Demonstrates strong oxidizing nature. | nih.govchemicalbook.innoaa.gov |

| Ammonia | Ammonium chlorite | Product is shock-sensitive and explosive. | nih.govchemicalbook.innoaa.gov |

| Chlorine | Chlorine dioxide | Reaction yields an explosive gas. | nih.govnoaa.gov |

| Thiosters | Acidic ester, Dialkyltaurine, Sulfoacetic aldehyde, Secondary chloramines | Mentioned in the context of decontamination in an alkaline environment. | researchgate.net |

| Organic or Metallic Substances (finely divided) | Highly flammable mixtures | Can be ignited by friction. | chemicalbook.innoaa.gov |

| Combustible Materials | Accelerates burning | General property as a strong oxidizing agent. | nih.govnoaa.gov |

Spectroscopic and Advanced Analytical Characterization of Calcium Chlorite

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy provides fundamental insights into the atomic and molecular arrangement of calcium chlorite (B76162), from the vibrational characteristics of its constituent ions to the long-range order of its crystalline form.

Infrared (IR) spectroscopy probes the vibrational modes of the chlorite ion (ClO₂⁻) within the calcium chlorite crystal lattice. The chlorite anion, possessing a bent molecular geometry (C₂v symmetry), has three fundamental vibrational modes: the symmetric stretching (ν₁), the bending mode (ν₂), and the asymmetric stretching (ν₃). All three modes are active in both Infrared and Raman spectroscopy.

While specific experimental IR data for solid this compound is not extensively documented in the literature, the analysis of analogous compounds, such as sodium chlorite (NaClO₂), provides valuable reference points. In aqueous solutions, the chlorite ion exhibits a maximum absorption at approximately 260 nm. nih.gov For solid sodium chlorite, the characteristic vibrational frequencies are observed in the mid-IR region. The asymmetric stretch (ν₃) and symmetric stretch (ν₁) are the most prominent, typically appearing in the 750-850 cm⁻¹ range, while the bending mode (ν₂) is found at lower wavenumbers, often near 400 cm⁻¹.

For this compound, the presence of the divalent Ca²⁺ cation and the specific crystal packing forces would influence these frequencies, causing shifts compared to a salt with a monovalent cation like Na⁺. Furthermore, in the far-infrared region (< 400 cm⁻¹), lattice vibrations involving the motion of Ca²⁺ cations against the ClO₂⁻ anions would be expected.

Table 1: Fundamental Vibrational Modes of the Chlorite Ion

| Mode | Symmetry | Description | Typical Wavenumber Range (cm⁻¹) |

| ν₁ | A₁ | Symmetric Stretch | ~780 - 830 |

| ν₂ | A₁ | Bending | ~390 - 450 |

| ν₃ | B₁ | Asymmetric Stretch | ~750 - 850 |

Note: Data is generalized from studies of various chlorite salts; specific values for Ca(ClO₂)₂ may vary.

Raman spectroscopy is a complementary technique to IR spectroscopy for studying the vibrational modes of this compound. As with IR, all three fundamental modes of the ClO₂⁻ ion are Raman-active. The symmetric stretch (ν₁) typically produces a strong, polarized signal, making it easily identifiable.

Experimental Raman spectra for sodium chlorite show a very intense band corresponding to the symmetric stretch (ν₁) and weaker bands for the asymmetric stretch (ν₃) and bending (ν₂) modes. spectrabase.com The analysis of this compound would be expected to yield a similar pattern, with the primary ν₁ peak providing a clear spectral signature for the chlorite ion. The precise positions of these peaks would be sensitive to the crystalline environment established by the Ca²⁺ ions, including cation-anion interactions and site symmetry within the unit cell. Low-frequency Raman scattering would also reveal information about the external lattice modes of the crystal.

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of solid this compound. Studies using powder XRD data and Rietveld refinement have successfully elucidated its structure. researchgate.net

This compound, Ca(ClO₂)₂, crystallizes in the orthorhombic system. researchgate.net This crystal structure is isostructural with strontium chlorite (Sr(ClO₂)₂) and lead chlorite (Pb(ClO₂)₂). researchgate.net The structure is characterized by distinct layers composed of calcium cations coordinated by chlorite anions. researchgate.net

The refinement of the powder diffraction data has identified the space group and unit cell parameters, which precisely define the size and shape of the repeating crystalline unit.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | Ca(ClO₂)₂ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Ccca | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

Quantitative Analytical Methodologies for Chlorite in Various Matrices

The quantification of the chlorite ion is of significant interest, particularly in water treatment and environmental monitoring. Spectrophotometric methods offer accessible and reliable means for this purpose.

Spectrophotometry, which measures the absorption of light by a substance at a specific wavelength, is a widely used technique for determining the concentration of chlorite in water. These methods often involve a reaction that produces a colored product, where the intensity of the color is proportional to the chlorite concentration.

Several reagents have been employed for the colorimetric determination of chlorite. One established method involves the decolorization of Indigo Carmine in the presence of Fe(II), with the change in absorbance measured at 610 nm. This reaction is stoichiometric, providing a linear relationship between absorbance and concentration in the range of 0–0.51 mg L⁻¹, with a detection limit of 0.036 mg L⁻¹. researchgate.net Another approach utilizes the reaction of chlorite ions with iron(II) in an acidic medium to form a colored Fe(II)/o-phenanthroline complex, which is measured at 512 nm. nih.gov

Table 3: Comparison of Spectrophotometric Methods for Chlorite Determination

| Reagent System | Wavelength (nm) | Linear Range (mg L⁻¹) | Detection Limit (mg L⁻¹) | Reference |

| Indigo Carmine / Fe(II) | 610 | 0 - 0.51 | 0.036 | researchgate.net |

| Iron(II) / o-phenanthroline | 512 | 0.1 - 6.0 | 0.01 | nih.gov |

| Direct UV Absorption | 260 | Not specified | Not specified | nih.gov |

| Potassium Iodide (pH=2.5) | 350 | Not specified | 0.01 - 0.5 | ias.ac.in |

Research continues to advance new and improved spectrophotometric methods for chlorite determination, focusing on simplicity, speed, and selectivity.

One innovative approach is the direct measurement of chlorite's ultraviolet (UV) absorption in aqueous solutions. nih.gov This method avoids the need for color-forming reagents. Validation studies have shown that chlorite can be quantified by measuring its absorbance at its maximum absorption wavelength (260 nm). nih.gov Furthermore, supplementary measurements at the minimum (239 nm) and an isosbestic point (248 nm) have been proposed to enhance selectivity, especially in the presence of common interfering substances like chlorine dioxide and chlorate (B79027). nih.gov The molar absorptivity coefficients at these wavelengths have been estimated at 155.2, 104.5, and 69.0 L cm⁻¹ mol⁻¹, respectively. nih.gov This direct UV method is simple, rapid, and requires a very low sample volume. nih.gov

Validation of any new analytical method is critical. For a newly developed flow method using the Fe(II)/o-phenanthroline reaction, validation studies confirmed its linearity over a concentration range of 0.1-6.0 mg L⁻¹. nih.gov The method demonstrated high precision, with a relative standard deviation (RSD) of less than 0.40%. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.01 mg L⁻¹ and 0.03 mg L⁻¹, respectively, underscoring its sensitivity for trace analysis. nih.gov

Spectrophotometric Approaches for Chlorite Determination in Aqueous Solutions

Optimization of Detection Limits and Selectivity

The accurate quantification of this compound, particularly at trace levels in matrices such as drinking water, necessitates analytical methods with optimized detection limits and high selectivity. Selectivity is crucial to differentiate the chlorite anion from structurally similar oxyhalides (e.g., chlorate, bromate) and other interfering species.

Several analytical techniques have been refined to enhance these performance metrics. Ion chromatography (IC) coupled with mass spectrometry (MS), for instance, provides exceptional selectivity and sensitivity. nih.govlcms.cz An IC-MS method using a single quadrupole MS can simultaneously quantify chlorite, chlorate, and bromate (B103136) at levels below 0.5 parts per billion (ppb) without extensive sample preparation. lcms.czlcms.cz The specificity of MS detection allows for confident identification even in complex sample matrices. lcms.cz With post-column derivatization, IC methods have achieved detection limits for chlorite as low as 0.4 µg/L. nih.gov

Spectrophotometric methods also offer avenues for selective chlorite determination. An alternative to traditional titration involves direct UV absorption measurement. nih.gov This technique allows for the selective determination of chlorite even in the presence of high concentrations of potential contaminants like chlorine dioxide, chloride, and chlorate. nih.gov Other spectrophotometric approaches, such as those using chlorophenol red, have detection limits around 0.12 mg/L. nih.gov

Electrochemical sensors, particularly amperometric sensors, have been developed for real-time monitoring and are noted for their high selectivity. prominent.usprominent.com These sensors show no cross-sensitivity in the presence of chlorine dioxide, chlorine, or chlorate, which is a significant advantage in water treatment applications. prominent.usprominent.com A rapid potentiometric flow injection technique has also been developed for oxychlorine species, demonstrating a detection limit for chlorite of 3.4 ppb. nih.gov

The following table summarizes the detection limits achieved by various analytical methods for chlorite.

Table 1: Comparison of Detection Limits for Chlorite by Analytical Method

| Analytical Method | Detection Limit | Reference |

|---|---|---|

| Ion Chromatography-Mass Spectrometry (IC-MS) | < 0.5 ppb | lcms.czlcms.cz |

| Ion Chromatography with Post-Column Derivatization | 0.4 µg/L | nih.gov |

| Standard Ion Chromatography | 0.01 - 0.03 mg/L | nih.gov |

| Spectrophotometry (Chlorophenol Red) | 0.12 mg/L | nih.gov |

| Iodometric Titration | 20 µg/L | nih.gov |

| Potentiometric Flow Injection | 3.4 ppb | nih.gov |

Mitigation of Matrix Effects in Complex Samples

Matrix effects occur when the components of a sample, other than the analyte of interest, interfere with the analytical measurement, leading to either suppression or enhancement of the signal. waters.com This phenomenon can significantly compromise the accuracy and reliability of quantitative analysis, particularly in complex samples like environmental water or food extracts. waters.comnih.gov For chlorite analysis, especially when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), mitigating matrix effects is a critical step in method development. nih.gov

Several strategies can be employed to minimize or compensate for matrix effects. The choice of strategy depends on the complexity of the matrix, the required sensitivity, and the availability of a blank matrix. nih.govdrawellanalytical.com

Key Mitigation Strategies:

Sample Preparation and Cleanup: This is a primary approach to reduce matrix interference. Techniques include filtration, solid-phase extraction (SPE), or the use of off-line resin cartridges to remove specific interfering ions. For example, Ba, Ag, and H-form resins can be used to remove sulfate, chloride, and hydrogencarbonate, respectively, prior to IC-MS analysis of oxyhalides. nih.gov

Sample Dilution: A straightforward method to reduce the concentration of interfering matrix components. drawellanalytical.comchromatographyonline.com However, this approach may compromise sensitivity if the analyte concentration is already low.

Chromatographic Optimization: Adjusting chromatographic conditions to separate the analyte from co-eluting matrix components can effectively reduce interference. chromatographyonline.com This may involve changing the column, mobile phase composition, or gradient profile.

Calibration Approaches:

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. This method effectively compensates for matrix effects but requires the availability of a suitable blank matrix. chromatographyonline.com

Standard Addition: Known quantities of the analyte are added directly to aliquots of the sample. This method is highly effective as it accounts for the specific matrix of each sample but can be time-consuming. drawellanalytical.comchromatographyonline.com

Internal Standards: A known concentration of a compound structurally similar to the analyte (or a stable isotope-labeled version) is added to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for signal variations caused by the matrix. drawellanalytical.com

Instrumental Optimization: Modifying mass spectrometry parameters or using a divert valve to switch the column flow to waste during the elution of matrix-heavy portions of the chromatogram can help prevent ion source contamination and reduce interference. nih.gov

The post-extraction spike method is commonly used to quantitatively assess the extent of matrix effects by comparing the analyte's response in a pure solvent standard to its response when spiked into an extracted blank matrix sample. waters.comnih.gov

Table 2: Summary of Strategies for Mitigating Matrix Effects

| Strategy | Description | Advantages | Considerations |

|---|---|---|---|

| Sample Cleanup | Physical or chemical removal of interfering components before analysis. | Directly removes sources of interference, improving data quality. | Can be complex, time-consuming, and may lead to analyte loss. drawellanalytical.com |

| Dilution | Reducing the concentration of all components in the sample. | Simple and fast. | Reduces sensitivity; may not be suitable for trace analysis. chromatographyonline.com |

| Matrix-Matched Calibration | Preparing standards in a blank matrix similar to the sample. | Effectively compensates for predictable matrix effects. | Requires a representative blank matrix, which is often unavailable. chromatographyonline.com |

| Standard Addition | Spiking the sample with known amounts of the analyte. | Highly accurate for individual, complex samples. | Labor-intensive and not practical for high-throughput analysis. drawellanalytical.com |

| Internal Standards | Adding a reference compound to all samples and standards. | Corrects for variations in sample processing and signal response. | Requires a suitable internal standard that is not present in the sample. |

Chromatographic Separation and Quantification of Chlorite and Related Oxyhalides

Ion chromatography (IC) is a widely used and standardized technique for the analysis of chlorite and other inorganic anions in environmental samples. lcms.czpalintest.com U.S. Environmental Protection Agency (EPA) methods such as 300.1 and 326.0 are prescribed for compliance monitoring of chlorite in drinking water and rely on IC with suppressed conductivity detection. thermofisher.com

The fundamental principle of IC involves injecting an aqueous sample into an eluent stream, which carries it through a separation column (analytical column). nemi.gov The column contains a stationary phase that separates anions based on their affinity. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and converts the sample anions into their more conductive acid forms, thereby enhancing detection sensitivity. nemi.gov The anions are then measured by a conductivity detector, and quantification is achieved by comparing the peak areas to those of known standards. nemi.gov

To achieve higher sensitivity and specificity, particularly for trace-level analysis, IC is often coupled with other detectors, most notably mass spectrometry (IC-MS). lcms.czlcms.cz This hyphenated technique combines the separation power of IC with the mass-selective detection of MS. lcms.cz An IC-MS system can direct the column effluent to a conductivity detector for general monitoring, while a divert valve sends only the analytes of interest to the mass spectrometer. lcms.czlcms.cz Quantitative analysis is typically performed using selected ion monitoring (SIM) mode, which monitors for specific mass-to-charge ratios (m/z) corresponding to the target anions. lcms.cz For chlorite, the characteristic m/z values monitored are 66.9 and 68.9, reflecting the isotopic distribution of chlorine. lcms.czlcms.cz

Table 3: Example Chromatographic Conditions and Performance for Oxyhalide Analysis via IC-MS

| Parameter | Condition/Value | Reference |

|---|---|---|

| Separation Column | Polymer-based anion-exchange with quaternary ammonium (B1175870) groups | lcms.cz |

| Eluent | Sodium carbonate buffer | lcms.cznemi.gov |

| Detection | Suppressed Conductivity and Mass Spectrometry (ESI negative mode) | lcms.czlcms.cz |

| Chlorite Retention Time | ~10.5 minutes | lcms.czlcms.cz |

| Chlorite m/z (SIM) | 66.9 / 68.9 | lcms.czlcms.cz |

| Chlorate Retention Time | ~18.8 minutes | lcms.czlcms.cz |

| Bromate Retention Time | ~10.9 minutes | lcms.czlcms.cz |

| Linearity (Chlorite) | r² > 0.999 (0.5-100 ppb) | lcms.cz |

| Reproducibility (RSD) | < 3% at 10 ppb; < 6.5% at 0.5 ppb | lcms.czlcms.cz |

Interferences can occur in IC analysis. For example, high concentrations of chloride (>200 mg/L) and certain low molecular weight organic acids can interfere with the quantification of oxyhalides. nemi.gov Sample preservation and pretreatment steps are often necessary to eliminate these interferences, such as the oxidation of chlorite to chlorate. nemi.gov

Electrochemical Sensor Development for Real-Time Chlorite Monitoring

The need for continuous and rapid monitoring of chlorite levels, particularly in water treatment facilities, has driven the development of electrochemical sensors. These sensors offer the potential for real-time process control, which is not feasible with time-consuming laboratory-based methods like chromatography. prominent.usmdpi.com

Amperometric sensors are a prominent technology for this application. These devices operate by applying a fixed voltage to an electrode and measuring the resulting current flow, which is proportional to the analyte concentration. palintest.com Commercially available amperometric sensors for chlorite provide precise, real-time measurements and are designed to be highly selective. prominent.usprominent.com A key advantage is their lack of cross-sensitivity to other chlorine species like chlorine, chlorine dioxide, and chlorate, which are often present simultaneously in treated water. prominent.usprominent.com Furthermore, the amperometric measurement principle is not affected by sample turbidity or coloration, eliminating common interferences found in optical methods. prominent.us

These sensors are available in different configurations to suit specific measurement tasks. For instance, high-sensitivity models are optimized for trace measurements in drinking water (up to 0.5 ppm), while others have a greater dynamic range (up to 2 ppm) for applications such as monitoring the efficiency of chlorine dioxide generators. prominent.usprominent.com

Other electrochemical techniques have also been explored. Chronopotentiometry, which measures potential shifts over time, has been successfully used to develop sensors for other ions like chloride and could be adapted for chlorite. mdpi.comnih.gov This method is advantageous because it relies on a potential shift rather than an absolute potential, making it suitable for miniaturization. mdpi.com Potentiostatic measurement technology is another approach used in sensors that can detect free chlorine, chlorine dioxide, and ozone, demonstrating the versatility of electrochemical platforms. realtechwater.com

Table 4: Features and Specifications of Amperometric Chlorite Sensors

| Feature | Specification / Benefit | Reference |

|---|---|---|

| Measurement Principle | Amperometric | prominent.usprominent.com |

| Response Time | Real-time | prominent.us |

| Selectivity | No cross-sensitivity to Cl₂, ClO₂, or ClO₃⁻ | prominent.usprominent.com |

| Interference | Unaffected by turbidity or coloration | prominent.us |

| Measurement Range (Type 1) | Up to 0.5 ppm (for trace analysis in waterworks) | prominent.usprominent.com |

| Measurement Range (Type 2) | Up to 2.0 ppm (for process control) | prominent.usprominent.com |

| Stability | Stable zero point with no drift | prominent.usprominent.com |

| Application | Efficient process control in water treatment | prominent.us |

Interlaboratory Comparison and Standardization of Analytical Methods for Chlorite

The standardization of analytical methods is essential for ensuring the accuracy, reliability, and comparability of chlorite measurements across different laboratories and for regulatory compliance. Standardization involves using established, validated procedures and reference materials.

Historically, iodometric titration has been a standard method for the standardization of chlorite solutions. nih.govnih.gov While reliable, this method is labor-intensive and time-consuming. nih.gov As a result, alternative methods have been developed. Direct UV spectrophotometry, which measures the absorbance of chlorite at specific wavelengths (e.g., 260 nm), has been proposed as a simple, rapid, and selective alternative that consumes less sample and generates minimal waste. nih.gov Another novel approach is a titration method using thiourea (B124793) dioxide as a reductant, which has shown results comparable to standard methods like iodometry and ion chromatography. nih.gov

Regulatory bodies like the U.S. EPA approve standardized methods for compliance monitoring, such as EPA Methods 300.1, 326.0, and 327.0, which detail procedures for ion chromatography and spectrophotometry. thermofisher.comnemi.gov Adherence to these methods is crucial for water utilities.

Method validation and verification are critical components of standardization. According to standards like ISO/IEC 17025, analytical methods must be validated to confirm they are fit for their intended purpose. researchgate.net This includes establishing performance characteristics such as precision, accuracy, detection limits, and estimating the uncertainty of measurements. nemi.govresearchgate.net

Table 5: Comparison of Methods for Standardization of Chlorite Solutions

| Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Iodometric Titration | Redox titration where chlorite oxidizes iodide to iodine. | Reliable, established standard method. | Labor-intensive, time-consuming, subject to endpoint interpretation. | nih.govnih.gov |

| UV Spectrophotometry | Direct measurement of UV absorbance at a specific wavelength. | Simple, rapid, selective, low sample consumption, low waste. | Requires a spectrophotometer; potential for spectral overlap. | nih.gov |

| Thiourea Dioxide Titration | Back-titration of an excess reducing agent (thiourea dioxide). | Uses easy-to-handle reagents, provides reproducible results. | A newer method, less established than iodometry. | nih.gov |

| Ion Chromatography | Separation and quantification based on ion-exchange. | Highly accurate and can measure multiple ions simultaneously. | Requires specialized equipment and trained personnel. | nih.gov |

Applications of Calcium Chlorite: Research and Development Perspectives

Research on Calcium Chlorite (B76162) in Water Treatment Technologies

The use of calcium chlorite in water treatment is an area of ongoing research, with studies examining its effectiveness as a disinfectant and its role in advanced water purification technologies.

Research has been conducted to evaluate the disinfection capabilities of this compound, particularly against resilient pathogens found in wastewater. A notable study investigated the effectiveness of several disinfectants on the viability of Hymenolepis nana eggs, a common parasite in tropical regions, isolated from wastewater and sludge. The results demonstrated that this compound exhibited a high rate of effectiveness. iwaponline.comresearchgate.net In this comparative analysis, this compound was found to be more effective than other common agents like sodium hypochlorite (B82951) and hydrogen peroxide in reducing the viability of the parasite eggs. iwaponline.comdntb.gov.uaresearchgate.netresearchgate.net

The mechanism of disinfection is related to its strong oxidizing properties, which can disrupt the cellular structures of microorganisms, rendering them inactive. nywea.org However, it is important to note a common point of confusion in some literature, where this compound is occasionally mistaken for or used interchangeably with calcium hypochlorite, a more widely used disinfectant. idm.or.idswimdeepblue.com One study, for instance, introduces the use of this compound for improving water quality but then presents data and discusses the effects of calcium hypochlorite. idm.or.id

The following table summarizes the comparative disinfection efficacy from the study on Hymenolepis nana eggs.

| Disinfectant | Efficacy (Egg Viability Reduction) |

| This compound | 93.12 ± 9.12% |

| Hydrogen Peroxide | 89.57 ± 14.55% |

| Sodium Hypochlorite | 82.51 ± 14.39% |

| Gypsum | 80.85 ± 12.88% |

| Source: Study on the viability of Hymenolepis nana eggs in wastewater. iwaponline.com |

The formation of disinfection by-products (DBPs) is a critical consideration in water treatment. The physicochemical nature of a disinfectant is known to strongly influence the formation of these by-products. iwaponline.comresearchgate.net While specific research on the DBPs resulting directly from the application of this compound is limited, insights can be drawn from processes involving chlorite ions.

Chlorite itself is a known byproduct of disinfection processes that use chlorine dioxide. google.com Patents related to the generation of chlorine dioxide from precursor chemicals, which can include this compound, note that optimizing the reaction can lead to a product with low to no unwanted DBPs, such as total trihalomethanes (TTHMs) and haloacetic acids (HAAs). google.com This suggests that controlling the reaction conditions is a key strategy in managing byproduct formation when chlorite compounds are involved.

Advanced Oxidation Processes (AOPs) are water treatment methods based on the generation of highly reactive species, such as hydroxyl radicals, to degrade organic contaminants. researchgate.netresearchgate.net These processes are recognized for their potential to remove non-biodegradable substances. researchgate.net

The integration of this compound into AOPs is an emerging area of interest. Patents for catalytic systems that produce chlorine dioxide mention this compound as a potential chlorite source. google.com These advanced systems are designed to generate the potent oxidant chlorine dioxide on demand, which can then participate in the degradation of contaminants. google.com The strong oxidizing nature of chlorite-based compounds aligns with the fundamental principles of AOPs, suggesting a potential for future research and application in this field.

Role of this compound in Industrial Sanitation and Hygiene

Beyond municipal water treatment, this compound has applications in various industrial settings, primarily as a sanitizing and bleaching agent.

Maintaining sanitary conditions is paramount in the food and beverage industry to ensure product safety. Research has explored the use of this compound as a sanitizing agent for food products. In one study, the ability of this compound to disinfect alfalfa seeds and sprouts inoculated with Salmonella was evaluated alongside other chlorine-based treatments. doi.org The study found that while electrolyzed water showed a reduction of 1.09 log CFU/g, this was not significantly different from the reductions achieved with this compound treatment. doi.org

Furthermore, patent literature describes disinfectant compositions in tablet or powder form that utilize a metal chlorite, such as this compound, to generate chlorine dioxide when mixed with water. google.com These formulations are designed for a variety of applications, including the disinfection of food products and food contact surfaces, providing prolonged disinfecting effects. google.com

In the textile industry, bleaching is a crucial step to remove natural coloration from fibers before dyeing and finishing. 182.160.97 this compound has been identified as a bleaching agent for this purpose. 182.160.97imarcgroup.com It is used to destroy natural coloring matter in fibers like cotton. 182.160.97

Historically, bleaching powder has been described as a mixture of this compound and calcium hypochlorite. cambridge.org More contemporary research into the bleaching of cotton knits also notes that bleaching powder decomposes in an aqueous solution to create this compound and calcium hypochlorite. internationaljournalssrg.org A patent for a process to bleach synthetic polymers specifically lists this compound as a suitable water-soluble chlorite, although it notes that sodium chlorite is often preferred due to its lower cost and commercial availability. google.com.na This indicates that from a technical standpoint, this compound is a recognized, albeit less common, agent for textile bleaching processes.

Mechanisms of Action in Diverse Industrial Sanitization Protocols

This compound's efficacy as a sanitizing agent stems from its ability to generate chlorine dioxide (ClO₂), a potent antimicrobial molecule. This process is typically initiated by lowering the pH of the this compound solution or through the use of an activator. The resultant chlorine dioxide possesses strong oxidizing properties, which are fundamental to its sanitizing action.

The primary mechanism of action involves the disruption of vital cellular functions in microorganisms. Chlorine dioxide readily penetrates the cell walls of bacteria, viruses, and fungi. Once inside, it reacts with critical amino acids, such as cysteine, tryptophan, and tyrosine, which are essential components of various enzymes and structural proteins. This interaction leads to the denaturation of proteins and the cessation of enzymatic activity, ultimately causing cell death.

Furthermore, chlorine dioxide disrupts the synthesis of proteins by reacting with the cellular machinery responsible for their production. This interference with protein synthesis halts cellular repair and replication, contributing to the antimicrobial effect. In the context of viral inactivation, chlorine dioxide reacts with the viral capsid proteins, preventing the virus from attaching to and infecting host cells. It can also damage the viral genetic material (RNA or DNA), rendering the virus non-infectious.

The oxidizing nature of chlorine dioxide also plays a role in breaking down biofilms. Biofilms are complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances, which can adhere to industrial surfaces and are notoriously difficult to remove. Chlorine dioxide can penetrate this matrix and kill the embedded microorganisms, as well as help to detach the biofilm from the surface.

Agricultural Applications Research

Research into the agricultural uses of this compound is multifaceted, exploring its potential for crop protection, soil enhancement, and the associated environmental implications.

Investigation of this compound for Crop Protection

Investigations into this compound for crop protection have shown its potential in managing various plant diseases. Its application can help control the growth of pathogenic fungi and bacteria on plant surfaces. For instance, studies have explored its effectiveness against post-harvest diseases in fruits. Research on papaya has indicated that calcium chloride, a related compound, can inhibit the growth of Colletotrichum gloeosporioides, the fungus responsible for anthracnose. gauravpublications.com A study demonstrated that an 8% calcium chloride solution could suppress the incidence and severity of this disease. gauravpublications.com

Similarly, research has highlighted the role of calcium in enhancing plant defense mechanisms. openagriculturejournal.com Pre-treatment with calcium has been shown to boost the defense responses in soybeans, leading to reduced infection by Sclerotinia sclerotiorum. openagriculturejournal.com In potatoes, calcium application has been linked to the suppression of early and late blight. openagriculturejournal.com Furthermore, studies on sweet cherries have revealed that calcium chloride sprays can reduce the incidence of macrocracking by strengthening the cell walls of the fruit. cherrytimes.it

The mechanism behind this protective effect is often attributed to the strengthening of plant cell walls and the induction of systemic resistance, making the plant less susceptible to pathogen attack.

Studies on Soil Conditioning Properties and Plant Interaction

The application of calcium-containing compounds to soil is being investigated for its potential to improve soil structure and plant nutrient uptake. Calcium chloride, a compound closely related to this compound, is known for its hygroscopic nature, meaning it can attract and hold water molecules. crecompany.com This property can be beneficial in maintaining soil moisture, which is crucial for seed germination and plant growth, particularly in arid regions. crecompany.com

Studies have shown that calcium can improve soil structure by promoting the flocculation of clay particles. This leads to better soil aeration and water infiltration. Research on lateritic soils treated with calcium chloride has demonstrated an increase in maximum dry density and a decrease in Atterberg limits, indicating improved soil workability. researchgate.net However, the use of calcium chloride as a standalone stabilizer may not be sufficient for sub-base and base applications but can be effective as a modifier or admixture with cement or lime. researchgate.net

Regarding plant interaction, calcium is an essential nutrient for plant growth and development. teamchem.co It plays a vital role in cell wall structure, membrane stability, and as a secondary messenger in various signaling pathways. Research has explored the interaction between calcium and other nutrients. For example, studies on apple seedlings have suggested that the presence of calcium chloride in foliar urea (B33335) sprays can enhance the translocation of nitrogen to stems and roots. ishs.orgactahort.org Additionally, research on barley has shown that calcium chloride can help mitigate the effects of drought stress by enhancing the activity of antioxidant enzymes and the accumulation of osmolytes. iwaponline.com

Environmental Impact Assessments of Agricultural Use

The environmental impact of using calcium-based compounds in agriculture is a critical area of research. While beneficial for crop protection and soil conditioning, their overuse can lead to negative environmental consequences. crecompany.com

A primary concern is the potential for increased soil salinity due to the accumulation of chloride ions. crecompany.com High soil salinity can negatively affect agricultural productivity by impeding water uptake by plants. crecompany.com Runoff from agricultural fields treated with these compounds can also lead to the contamination of water bodies, potentially harming aquatic life and disrupting the chemical balance of aquatic ecosystems. crecompany.com

Therefore, environmental impact assessments emphasize the importance of responsible management practices. This includes calculating appropriate application rates based on soil type, climate, and specific crop needs to minimize the risk of soil salinization and water pollution. crecompany.com The persistence of these compounds in the environment is generally considered to be low, as they are highly soluble in water and not expected to bioaccumulate. herts.ac.uk However, careful disposal of any spent solutions is necessary to prevent excessive calcium levels in water reservoirs. usda.gov

The following table provides a summary of research findings on the agricultural applications of calcium compounds:

| Application Area | Research Focus | Key Findings | Citations |

| Crop Protection | Inhibition of fungal pathogens | 8% calcium chloride solution suppressed anthracnose in papaya. | gauravpublications.com |

| Enhancement of plant defense | Pre-treatment with calcium reduced Sclerotinia sclerotiorum infection in soybeans. | openagriculturejournal.com | |

| Reduction of fruit cracking | Calcium chloride sprays reduced macrocracking in sweet cherries. | cherrytimes.it | |

| Soil Conditioning | Improvement of soil structure | Calcium chloride increased the maximum dry density of lateritic soil. | researchgate.net |

| Moisture retention | Calcium chloride's hygroscopic nature helps maintain soil moisture. | crecompany.com | |

| Plant Interaction | Nutrient translocation | Calcium chloride enhanced nitrogen translocation in apple seedlings. | ishs.orgactahort.org |

| Drought stress mitigation | Calcium chloride improved antioxidant defense in barley under drought conditions. | iwaponline.com | |

| Environmental Impact | Soil salinity | Overuse can lead to increased soil salinity. | crecompany.com |

| Water quality | Runoff may contaminate water bodies. | crecompany.com |

Environmental Science and Impact Research of Calcium Chlorite

Environmental Implications of Calcium Chlorite (B76162) Production Processes

The manufacturing of chlorite salts, including calcium chlorite, typically involves the chemical reduction of a chlorate (B79027) precursor, most commonly sodium chlorate. This process generates chlorine dioxide (ClO₂) gas, which is then absorbed into a solution containing a base (like calcium hydroxide) and a reducing agent to form the chlorite salt. The environmental footprint of this production is linked to the management of gaseous, liquid, and solid waste streams.

The primary atmospheric emissions from chlorite production facilities are unreacted gaseous reactants and volatile byproducts.

Chlorine Dioxide (ClO₂): As an intermediate chemical, some chlorine dioxide gas may escape the absorption process. Being an unstable and reactive gas, its release into the atmosphere is a significant concern. regulations.gov

Sulfur Dioxide (SO₂): When sulfur dioxide is used as the reducing agent to convert chlorate to chlorine dioxide, fugitive emissions of unreacted SO₂ can occur. fishersci.com SO₂ is a criteria air pollutant known to contribute to acid rain.

Acid Mists: The use of strong acids, such as sulfuric acid, in the chlorine dioxide generator can lead to the formation and release of acid mists.

Control Technologies: To mitigate these emissions, chemical plants employ various control strategies. Wet scrubbers are the most common technology, where the exhaust gas stream is passed through a scrubbing liquid. For instance, a caustic soda (sodium hydroxide) solution can be used to neutralize and remove acidic gases like SO₂ and residual chlorine dioxide before the air is vented to the atmosphere.

Wastewater from chlorite production is a significant environmental concern due to the presence of residual reactants and byproducts.

Key Contaminants: The primary contaminants of concern in the effluent are chlorite (ClO₂⁻) and chlorate (ClO₃⁻) ions. Both are highly soluble in water and can be toxic to aquatic ecosystems. who.intwatertechonline.com Other dissolved solids, such as sulfates and chlorides, will also be present, increasing the total dissolved solids (TDS) of the discharge.

Environmental Impact: The discharge of water with high concentrations of chlorite and chlorate can adversely affect aquatic life. who.int Chlorate, in particular, can be toxic to certain algae species, potentially disrupting the local ecological balance. cambridge.org

Treatment Strategies: Modern wastewater treatment strategies focus on the removal of these chlorine-containing anions.

Anaerobic Biological Treatment: The most effective method for removing both chlorate and chlorite is through biological reduction under anaerobic (oxygen-free) conditions. watertechonline.comcanada.canih.gov Specific bacteria, known as chlorate-respiring bacteria, can use chlorate and chlorite as electron acceptors in their metabolism, breaking them down into harmless chloride ions (Cl⁻) and oxygen. nih.gov This process is often carried out in anoxic zones within activated sludge treatment plants. cambridge.org

Chemical Reduction: Chemical reducing agents can also be used to convert chlorite and chlorate to chloride, although this can be a more costly approach and may introduce other chemicals into the water.

The chemical manufacturing sector is a significant generator of industrial waste, and chlorite production is no exception. epa.gov

Types of Solid Waste: Solid wastes from the process can include sludges from wastewater treatment, spent filtration media, and off-specification product. epa.gov The wastewater treatment sludge, in particular, may contain precipitated metal hydroxides and other entrapped contaminants.

Management Practices: The management of these solid wastes must adhere to environmental regulations. shaktiplasticinds.com Common disposal methods for industrial solid waste include secure landfilling, incineration, and lagooning. epa.govhilarispublisher.com The specific method chosen depends on the chemical composition and hazard level of the waste material. For sludges containing toxic materials, stabilization may be required before final disposal to prevent the leaching of contaminants into the environment.

Environmental Fate and Transport of Chlorite Species

Once released into the environment, the behavior of the chlorite anion is governed by its chemical properties and interactions with environmental media.

The persistence of the chlorite ion in the environment is largely dependent on local biological and chemical conditions.

Precursor Degradation: Chlorine dioxide, often used directly as a disinfectant and a precursor to chlorite, decomposes rapidly in water. who.int This reaction, which is favored by alkaline conditions, primarily yields chlorite (ClO₂⁻) and, to a lesser extent, chlorate (ClO₃⁻) ions. who.int

Biotic Degradation: The primary degradation pathway for chlorite in the environment is biological. Chlorate-respiring bacteria, which are widely distributed, can reduce chlorate to chlorite. nih.gov A specific enzyme, chlorite dismutase , possessed by many of these and other microorganisms, then catalyzes the breakdown of chlorite into benign chloride (Cl⁻) and molecular oxygen (O₂). nih.gov This degradation occurs effectively under anaerobic conditions, such as in anoxic groundwater, sediments, and some soils. regulations.govnih.gov

Abiotic Degradation: Abiotic degradation of chlorite is generally slow. While it can act as an oxidizing agent, it does not readily break down without biological mediation or strong chemical reactants.

The movement of chlorite through soil and its potential to contaminate groundwater is dictated by its interaction with soil and sediment particles.

Mobility in Soil: The chlorite ion (ClO₂⁻), like the chloride ion (Cl⁻), is an anion. Most soil particles, particularly clay minerals like smectite and vermiculite, have a net negative surface charge. msu.edu Due to electrostatic repulsion (like charges repel), anions like chlorite are not readily adsorbed onto these surfaces and are therefore highly mobile in the soil. ipipotash.org They tend to remain dissolved in soil water and move with the flow of water, a process known as leaching. ipipotash.orgresearchgate.net This high mobility creates a risk of migration into groundwater.

Adsorption Mechanisms: While repulsion is the dominant interaction, some adsorption (sorption) is possible under specific conditions. Soils rich in iron and aluminum oxides (e.g., goethite, gibbsite) can have positively charged sites, particularly at low pH (acidic conditions). mdpi.comku.ac.bd Chlorite anions can be attracted to and bind with these positively charged sites through a process called anion exchange or surface complexation. mdpi.com However, in most neutral to alkaline soils, this effect is minimal, and chlorite remains mobile.

Table 1: Comparative Mobility of Relevant Ions in Soil

| Ion | Chemical Formula | Charge | General Mobility in Soil | Rationale |

|---|---|---|---|---|

| Chlorite | ClO₂⁻ | Anion (-) | High | Repelled by negatively charged soil particles; moves with water. ipipotash.org |

| Chloride | Cl⁻ | Anion (-) | High | Repelled by negatively charged soil particles; moves with water. researchgate.net |

| Chlorate | ClO₃⁻ | Anion (-) | High | Repelled by negatively charged soil particles; moves with water. watertechonline.com |

| Calcium | Ca²⁺ | Cation (+) | Low | Attracted to and held by negatively charged soil particles (cation exchange). gard.in |

| Sodium | Na⁺ | Cation (+) | Moderate | Held by cation exchange but can be displaced more easily than divalent cations like calcium. |

| Sulfate | SO₄²⁻ | Anion (-) | High | Repelled by negatively charged soil particles, similar to chlorite. gard.in |

Methodologies for Environmental Monitoring of Chlorite

The use of chlorine dioxide as a disinfectant in water treatment leads to the formation of chlorite ions (ClO₂⁻) as a primary byproduct. who.intresearchgate.net Accurate monitoring of chlorite levels is essential to ensure water quality and regulatory compliance.

A variety of analytical methods have been developed for the precise detection and quantification of chlorite in environmental samples, particularly in water. These methods range from standard laboratory techniques to portable, in-field applications. coftec.ie

Ion Chromatography (IC): This is a widely used and robust laboratory-based method for analyzing chlorite. canada.ca It functions by separating a mixture of anions in a water sample, allowing for their individual quantification. canada.ca The U.S. Environmental Protection Agency (EPA) has approved IC methods, such as EPA Method 300.0 and 300.1, as standard procedures for measuring chlorite and other oxyhalides in drinking water. canada.carsc.org Ion chromatography can achieve detection limits as low as 0.01 mg/L for the chlorite ion. iwaponline.com For enhanced sensitivity, IC can be coupled with Mass Spectrometry (IC-MS), a technique capable of quantifying chlorite and other oxyhalides at levels below 0.5 parts per billion (ppb). oieau.fr

Spectrophotometry (Colorimetry): This method relies on indicators that change color when they react with oxidizing agents like chlorite. canada.ca The intensity of the color change is proportional to the concentration of the substance being measured. canada.ca Various reagents are used, including N,N-diethyl-p-phenylenediamine (DPD), Lissamine Green, and chlorophenol red. coftec.iecanada.ca While the DPD method has faced some concerns regarding interference from chlorite when measuring chlorine dioxide, it remains an EPA-approved method. coftec.ie The detection limits of colorimetric methods vary depending on the indicator used; for example, chlorophenol red has a detection limit of 0.12 mg/L. canada.ca

Electrochemical Methods: These techniques include amperometric titration and flow injection analysis. Amperometric titration is useful for differentiating between various chlorine compounds but often requires specialized equipment and significant analytical skill. coftec.ieresearchgate.net Flow injection analysis with a redox electrode detector is another sensitive electrochemical method, with reported detection limits for chlorite ion as low as 3.4 ppb. iwaponline.com In-electrode coulometric titration is also noted as a promising and "absolute" analytical method suitable for trace analysis, capable of determining chlorite concentrations above 0.01 mg/L.

The following table provides a comparative overview of common analytical methods for chlorite detection.

| Method | Principle | Typical Detection Limit | Notes |

| Ion Chromatography (IC) | Separates anions based on their affinity to an ion-exchange resin for subsequent detection. canada.ca | 0.01 mg/L iwaponline.com | Standard method for chlorite analysis (e.g., EPA Method 300.0). coftec.iecanada.ca |

| IC-Mass Spectrometry (IC-MS) | Combines the separation power of IC with the high sensitivity and selectivity of mass spectrometry. oieau.fr | < 0.5 µg/L (ppb) oieau.fr | Offers very high sensitivity without complex sample preparation. oieau.fr |

| Spectrophotometry / Colorimetry | Measures the absorbance of light by a colored solution formed by the reaction of chlorite with an indicator. canada.ca | 0.02 - 0.12 mg/L (depending on indicator) canada.caiwaponline.com | Can be adapted for portable field kits. coftec.ie Reagents include DPD, Lissamine Green, chlorophenol red. coftec.iecanada.ca |

| Amperometric Titration | An electrochemical titration method that measures the change in current to determine the endpoint. coftec.ie | 0.5 mg/L iwaponline.com | Can distinguish various chlorine fractions but requires skilled operation. researchgate.net |

| Flow Injection / Coulometry | An electrochemical method measuring the charge passed during an electrolysis reaction. researchgate.net | 3.4 µg/L (ppb) iwaponline.com | A highly sensitive method suitable for trace analysis. iwaponline.comoxy.com |

Chlorite is regulated as a disinfection byproduct because it can form when chlorine dioxide is used to treat drinking water. researchgate.netnih.gov Consequently, water utilities that employ chlorine dioxide must monitor for chlorite. coftec.ie The U.S. EPA has established a Maximum Contaminant Level (MCL) for chlorite at 1.0 milligram per liter (mg/L). nih.gov The World Health Organization (WHO) has set a guideline value of 0.7 mg/L for both chlorite and chlorate in drinking water. coftec.ie

Monitoring data from various water systems show a range of chlorite concentrations. A study of the water supply in several districts of Kyiv, Ukraine, where chlorine dioxide is used, found that chlorite levels varied seasonally. mass.gov In the summer, average concentrations were highest, ranging from 0.32 to 0.45 mg/L, which exceeded the national hygienic standard of 0.2 mg/L but remained below the WHO guideline of 0.7 mg/L. mass.gov During the autumn, levels were lower, between 0.22 and 0.28 mg/L. mass.gov An older study reported chlorite levels in water ranging from 3.2 to 7.0 mg/L. who.int The presence and concentration of chlorite are directly linked to the application of chlorine dioxide in the water treatment process. researchgate.net

Mitigation and Remediation Strategies for Chlorite Contamination

To manage chlorite levels in drinking water and ensure they remain below regulatory limits, several mitigation and remediation strategies can be implemented. These approaches range from optimizing the treatment process to employing specific removal technologies.

Process Optimization: One of the primary strategies is to prevent the formation of excess chlorite at the source. This can be achieved by carefully tuning the chlorine dioxide generator to maximize its efficiency and minimize the carry-through of unreacted chlorite. who.intcanada.ca When sodium or calcium hypochlorite (B82951) solutions are used, their degradation can also form chlorite. mass.gov Managing the storage conditions of these solutions—by keeping them at cool temperatures, protecting them from light, and minimizing storage time—can significantly slow decomposition and reduce chlorite formation. coftec.ie

Chemical Reduction: Various chemical agents can effectively reduce chlorite (ClO₂⁻) to the more benign chloride ion (Cl⁻).

Ferrous Iron (Fe²⁺): The addition of ferrous iron salts is a proven method for chlorite reduction. canada.canih.gov Dosing with ferrous iron can effectively lower chlorite concentrations to below 0.3 mg/L. nih.gov When added before coagulation, the resulting ferric hydroxide (B78521) can act as a supplemental coagulant, potentially reducing the required dose of other coagulants like alum. nih.gov

Sulfur-Based Agents: Compounds such as sodium thiosulfate (B1220275), sodium sulfite (B76179), and sulfur dioxide can also reduce chlorite. canada.caiwaponline.com However, the reaction of sulfite with chlorite in the presence of dissolved oxygen can form the undesirable byproduct chlorate, making it a less recommended option. canada.ca Sodium thiosulfate does not form chlorate but may require longer contact times. canada.caoieau.fr

Other Reducing Agents: A patent has described the use of other chemicals for chlorite removal, including permanganates, ascorbic acid, and various chlorine-based compounds like sodium dichloroisocyanurate. google.com

Activated Carbon Adsorption: Granular activated carbon (GAC) is widely used in water treatment and can remove chlorite through a combination of physical adsorption and chemical reduction on its surface. canada.caresearchgate.net The effectiveness of GAC can be influenced by water quality, the presence of natural organic matter (which can compete for adsorption sites), and the empty bed contact time (EBCT). iwaponline.comresearchgate.net Pilot-scale studies have shown that GAC can achieve significant chlorite removal, and increasing the contact time enhances its efficiency. rsc.orgdeswater.com

Physical Removal Technologies: Advanced membrane filtration processes are also an option. Reverse osmosis, in particular, is a technology used for the removal of various inorganic anions, including chlorates and perchlorates, and can be effective for chlorite as well. jhuesa.com

The following table summarizes key mitigation and remediation strategies.

| Strategy | Mechanism | Key Considerations |

| Generator Tuning | Optimizes the chlorine dioxide production reaction, improving yield and reducing unreacted chlorite. who.intcanada.ca | Requires precise operational control and proper maintenance of generation equipment. who.int |

| Ferrous Iron (Fe²⁺) Addition | Chemically reduces chlorite (ClO₂⁻) to chloride (Cl⁻). canada.canih.gov | Can enhance coagulation but may increase sludge. nih.gov Dosing must be carefully controlled. |

| Granular Activated Carbon (GAC) | Removes chlorite via adsorption onto the carbon surface and subsequent chemical reduction to chloride. oieau.frresearchgate.net | Performance is affected by water chemistry (e.g., pH, organic matter) and contact time. iwaponline.comresearchgate.net |

| Sulfur-Based Agents | Chemicals like thiosulfate and sulfite reduce chlorite. canada.caiwaponline.com | Sulfite can form chlorate in the presence of oxygen. canada.ca Thiosulfate may require long contact times. canada.ca |

| Reverse Osmosis | A membrane filtration process that physically separates dissolved ions from water. jhuesa.com | Highly effective for removing a broad range of salts but can be energy-intensive. jhuesa.com |

Theoretical and Computational Studies of Calcium Chlorite

Electronic Structure and Bonding Analysis of the Chlorite (B76162) Anion

The chlorite anion (ClO₂⁻) is a halogen oxyanion with chlorine in the +3 oxidation state. topblogtenz.com Its electronic structure and bonding have been the subject of numerous theoretical investigations, which are crucial for understanding its reactivity.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic properties of the chlorite anion. These methods model the molecule from first principles, providing detailed information about its geometry, bond characteristics, and electron distribution.

The chlorite ion possesses a bent or V-shaped molecular geometry, with the chlorine atom at the center bonded to two oxygen atoms and also having two lone pairs of electrons. topblogtenz.comyoutube.comvaia.com This arrangement leads to a tetrahedral electron geometry. topblogtenz.comvaia.com The hybridization of the central chlorine atom is described as sp³. topblogtenz.comvaia.com

DFT calculations have been employed to investigate the reaction pathways of chlorite formation and its subsequent reactions. For instance, DFT modeling was used to study the formation of chlorite and chlorate (B79027) from hypochlorite (B82951) at boron-doped diamond film anodes. uic.edusemanticscholar.org These simulations explored reactions with different surface sites and the role of oxychlorine radicals. uic.edusemanticscholar.org Furthermore, DFT has been used to examine the reaction of iron porphyrin complexes with chlorite, revealing the mechanism of molecular oxygen production through the formation of an η¹-Fe(III) chlorite species. acs.orgacs.orgnih.gov

Ab initio studies have also provided valuable data on the chlorite radical (ClO₂) and its isomers, which are closely related to the chlorite anion. researchgate.netaip.orgscielo.org.mxresearchgate.net These studies have calculated properties like bond lengths and heats of formation, contributing to a deeper understanding of the fundamental chemistry of chlorine oxides. researchgate.net For example, ab initio calculations have been used to investigate the geometries, frequencies, and dissociation energies of the low-lying electronic states of OClO and ClOO radicals. scielo.org.mx

The Lewis structure of the chlorite ion shows one chlorine atom, two oxygen atoms, and a net charge of -1, with a total of 20 valence electrons. youtube.comyoutube.com Resonance structures are considered to accurately represent the delocalized nature of the electrons within the ion. youtube.combrainly.com

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are also used to predict spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations can help interpret UV-Vis spectra. In a study of the interaction between aquacobalamin (B1421323) and chlorite, DFT calculations were used to predict the UV-Vis maxima of the resulting Co(III)-chlorite complex, helping to confirm the formation of a Co(III)–O–Cl–O⁻ species. nih.gov